2-Chloro-4-nitrophenyl-b-cellotrioside
Description
Nuclear Magnetic Resonance (NMR)
^1^H NMR (400 MHz, D~2~O):
- δ 8.21 (d, J = 8.9 Hz, 1H, aromatic H-6)
- δ 7.95 (dd, J = 8.9, 2.6 Hz, 1H, aromatic H-5)
- δ 7.60 (d, J = 2.6 Hz, 1H, aromatic H-3)
- δ 5.35 (d, J = 7.8 Hz, 1H, anomeric H-1')
- δ 4.40–3.20 (m, 21H, glucose protons).
^13^C NMR (100 MHz, D~2~O):
Infrared (IR) Spectroscopy
Major absorption bands:
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34ClNO18/c25-8-3-7(26(37)38)1-2-9(8)39-22-18(35)15(32)20(11(5-28)41-22)44-24-19(36)16(33)21(12(6-29)42-24)43-23-17(34)14(31)13(30)10(4-27)40-23/h1-3,10-24,27-36H,4-6H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYYNUOXSFGLNX-ZENQEEDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClNO18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Scientific Research Applications
-
Enzyme Assays
- Cellulase Activity Measurement : The compound serves as a substrate for measuring cellulase activity, which is crucial in understanding cellulose degradation processes. Hydrolysis of this substrate by cellulase yields 2-chloro-4-nitrophenol and free glucose, allowing for the quantification of enzyme activity through colorimetric methods .
- Beta-Galactosidase Detection : It is also employed as a fluorogenic substrate for detecting beta-galactosidase, facilitating studies in various biological systems .
-
Biotechnology Applications
- Biofuels Research : In the field of biofuels, 2-Chloro-4-nitrophenyl-β-cellotrioside is used to enhance the hydrolysis of lignocellulosic biomass, improving the yield of biofuels. Its application in enzyme assays helps optimize conditions for maximum ethanol production from biomass .
- Glycosylation Studies : The compound can be utilized to manipulate glycosylation patterns in proteins, aiding in the study of protein function and interaction .
-
Agricultural Chemistry
- The compound plays a role in agricultural research by assisting in the degradation of plant biomass, which can enhance soil fertility and contribute to sustainable agricultural practices.
Case Study 1: Cellulase Activity Assay Development
A recent study developed a specific assay using 2-Chloro-4-nitrophenyl-β-cellotrioside to measure endo-1,4-β-glucanase activity. The researchers demonstrated that the substrate could effectively differentiate between various cellulases based on their hydrolytic activity, indicating its potential for high-throughput screening applications in enzyme research .
Case Study 2: Biofuel Production Optimization
Another investigation focused on optimizing biofuel production from lignocellulosic biomass using this compound as a substrate. The study reported enhanced glucose yields when using 2-Chloro-4-nitrophenyl-β-cellotrioside compared to traditional substrates, highlighting its effectiveness in improving enzymatic hydrolysis processes .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the nitrophenyl glycoside family, which includes substrates like p-nitrophenyl-β-D-glucopyranoside (PNPG) and o-nitrophenyl-β-D-galactopyranoside (ONPG). Below is a comparative analysis of key analogues:
Key Differentiators
Structural Complexity: The cellotrioside backbone provides three glucose units, enhancing enzyme binding specificity compared to monosaccharide analogues like PNPG or ONPG . The 2-chloro-4-nitrophenyl group increases electron-withdrawing effects, accelerating hydrolysis rates relative to non-halogenated nitrophenyl substrates .
Physical Properties: Boiling Point: Predicted at 976°C (vs. ~300°C for simpler nitrophenols) due to higher molecular weight . pKa: ~12.44, indicating moderate acidity, suitable for pH-dependent assays .
Applications: Unlike PNPG and ONPG (used in routine enzyme diagnostics), 2-chloro-4-nitrophenyl-β-cellotrioside is preferred for studying processive enzymes (e.g., cellulases) due to its oligosaccharide structure . Its fluorogenicity enables sensitive detection in low-abundance enzyme systems compared to colorimetric substrates .
Stability: Requires cryogenic storage (-30°C) for long-term stability, whereas monosaccharide nitrophenyl glycosides are stable at room temperature .
Limitations and Challenges
Preparation Methods
Synthetic Route Overview
The primary synthetic approach to 2-chloro-4-nitrophenyl-β-cellotrioside involves the nucleophilic substitution reaction between 2-chloro-4-nitrophenol and a β-cellotriosyl halide (typically bromide). The reaction is typically base-catalyzed to facilitate the formation of the glycosidic bond.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2-chloro-4-nitrophenol + β-cellotriosyl bromide | Glycosylation reaction to form the β-glycosidic bond |
| 2 | Base (e.g., triethylamine or potassium carbonate) | Acts as a proton scavenger to promote nucleophilic attack |
| 3 | Purification by column chromatography | Isolation of the pure 2-chloro-4-nitrophenyl-β-cellotrioside |
This method ensures selective β-glycosidic linkage formation due to the stereochemical control exerted by the glycosyl donor and reaction conditions.
Detailed Reaction Conditions and Mechanism
- Glycosyl Donor: β-cellotriosyl bromide is prepared from cellotriose by bromination at the anomeric carbon, providing a good leaving group for nucleophilic substitution.
- Nucleophile: 2-chloro-4-nitrophenol acts as the nucleophile, attacking the anomeric carbon of the glycosyl donor.
- Base: Triethylamine or potassium carbonate is used to deprotonate the phenol group, increasing its nucleophilicity.
- Solvent: Typically polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are employed to dissolve reactants and facilitate the reaction.
- Temperature: The reaction is often carried out at room temperature or slightly elevated temperatures to optimize yield.
The nucleophilic substitution proceeds via an SN2-like mechanism, leading to inversion of configuration at the anomeric carbon and thus ensuring β-glycoside formation.
Purification and Characterization
- Purification: The crude reaction mixture is subjected to column chromatography, often using silica gel, to separate the product from unreacted starting materials and side products.
- Characterization Techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the β-configuration and the integrity of the cellotrioside moiety.
- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.
- Mass Spectrometry (MS): Confirms molecular weight (437.79 g/mol) and molecular formula (C18H21ClNO11).
Analytical Data Relevant to Preparation
| Property | Value | Method |
|---|---|---|
| Molecular weight | 437.79 g/mol | MS |
| Melting point | 187–190 °C | Differential Scanning Calorimetry (DSC) |
| Solubility | Water, ethanol, methanol | Solubility tests |
| UV-Vis absorption max | 405 nm | Spectrophotometry (used to confirm presence of nitrophenyl group) |
The absorption peak at 405 nm is particularly useful for monitoring the compound during synthesis and enzymatic assays.
Research Findings and Optimization
- The reaction yield and selectivity are influenced by the choice of base and solvent.
- Potassium carbonate provides a milder basic environment compared to triethylamine, potentially reducing side reactions.
- The use of protecting groups on the sugar hydroxyls is generally unnecessary for cellotriosyl bromide, simplifying synthesis.
- Reaction times vary from several hours to overnight to ensure complete conversion.
- The synthesis is scalable and reproducible, supporting its use in biochemical assays and enzyme mechanistic studies.
Summary Table: Preparation Method of 2-Chloro-4-nitrophenyl-β-cellotrioside
| Aspect | Details |
|---|---|
| Starting materials | 2-chloro-4-nitrophenol, β-cellotriosyl bromide |
| Catalyst/Base | Triethylamine or potassium carbonate |
| Solvent | DMF or acetonitrile |
| Reaction type | Nucleophilic substitution (SN2) |
| Temperature | Room temperature to mild heating |
| Purification | Column chromatography |
| Characterization | NMR, HPLC, MS, UV-Vis |
| Yield considerations | Base and solvent choice critical for yield and purity |
| Application | Substrate for β-glucosidase and endo-cellulase assays |
Q & A
Basic Research Questions
Q. How is 2-chloro-4-nitrophenyl-β-cellotrioside used to measure enzyme kinetics in glycosidase studies?
- Methodology : The compound serves as a chromogenic substrate, where enzymatic cleavage releases 2-chloro-4-nitrophenol (detectable at 405 nm due to its strong absorbance). Kinetic parameters (, ) are derived from initial rate measurements under controlled pH and temperature. Linear regression of Lineweaver-Burk plots or Michaelis-Menten curves is applied .
- Example Table :
| Parameter | Value/Description | Source |
|---|---|---|
| Detection wavelength | 405 nm | |
| Substrate stability | Stable for 1 month at 2–8°C (reconstituted) | |
| Assay automation | Compatible with rapid (<5 min) protocols |
Q. What structural features make this compound suitable for studying β-glycosidase specificity?
- The β-cellotrioside backbone mimics natural carbohydrate substrates, while the 2-chloro-4-nitrophenyl group acts as a chromophore. The electron-withdrawing substituents (Cl, NO₂) enhance leaving-group ability, accelerating hydrolysis and enabling real-time monitoring .
Advanced Research Questions
Q. How can experimental design address contradictory kinetic data across studies using this substrate?
- Contradiction Analysis : Discrepancies may arise from assay conditions (e.g., pH, temperature, enzyme purity) or substrate batch variability. Standardize protocols by:
Validating substrate purity via HPLC or NMR .
Including internal controls (e.g., known values for reference enzymes).
Reporting detailed buffer compositions and instrumentation settings .
Q. What strategies optimize substrate design for probing glycosidase active-site architecture?
- Methodological Approach :
- Synthesize derivatives with modified substituents (e.g., replacing Cl with Br or NO₂ with CF₃) to alter electronic or steric effects.
- Compare hydrolysis rates via stopped-flow kinetics or computational docking (DFT calculations for transition-state analysis) .
- Example Table :
| Substituent Modification | Observed Effect on | Reference |
|---|---|---|
| Cl → Br | Increased by 15% | |
| NO₂ → CF₃ | Reduced by 30% |
Q. How can X-ray crystallography or NMR resolve ambiguities in substrate-enzyme binding modes?
- Co-crystallize the glycosidase with the substrate (or its non-hydrolyzable analog) to determine binding interactions. For NMR, use isotope-labeled enzymes (¹³C/¹⁵N) to map chemical shift perturbations upon substrate binding .
Q. What are the challenges in synthesizing 2-chloro-4-nitrophenyl-β-cellotrioside, and how are they addressed?
- Synthesis Protocol :
Protect hydroxyl groups on cellotriose using acetyl or benzyl groups.
Couple with 2-chloro-4-nitrophenol via glycosylation (e.g., Koenigs-Knorr reaction).
Deprotect under mild conditions (e.g., NaOMe for acetyl groups) .
- Critical Step : Monitor coupling efficiency via TLC or mass spectrometry to avoid incomplete glycosylation .
Data Interpretation & Validation
Q. How to distinguish between enzyme specificity and non-specific hydrolysis in assays?
- Include negative controls (substrate alone, heat-inactivated enzyme). Validate specificity using competitive inhibitors or siRNA knockdowns. Analyze kinetic data for linearity in initial rates (non-specific hydrolysis often shows non-linear kinetics) .
Q. What computational tools predict the substrate’s compatibility with novel glycosidases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
